Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate is a synthetic compound that falls under the category of heterocyclic organic compounds. These structures are known for their versatile applications across various fields including medicinal chemistry, organic synthesis, and materials science. The unique structural framework of this compound imparts significant biological activity and chemical reactivity, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate typically involves a multi-step reaction sequence starting from readily available precursors. One common approach might include the cyclization of a suitable linear precursor followed by functional group transformations. Key steps often involve:
Formation of the cyclopentane ring via intramolecular cyclization.
Introduction of the benzyl and cyano groups through nucleophilic substitution.
Esterification to yield the final methyl ester compound.
Industrial production methods: : On an industrial scale, this compound can be produced using batch or continuous flow processes to optimize yield and efficiency. Catalysts may be employed to accelerate specific reaction steps, and purification is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the benzylic position, forming benzyl alcohols or aldehydes.
Reduction: : Reduction reactions could target the cyano group, converting it to an amine.
Substitution: : The compound can undergo various substitution reactions, including nucleophilic substitutions at the benzyl group.
Common reagents and conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4), Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: : Alkyl halides for alkylation, and other nucleophiles for introducing different functional groups.
Major products
From oxidation: Benzyl alcohol derivatives.
From reduction: Amines.
From substitution: Various substituted cyclopentanes and pyrroles.
Scientific Research Applications
This compound exhibits a broad range of applications across various scientific domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives might be explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: : May be used in the development of new materials with specific desired properties such as improved stability or reactivity.
Mechanism of Action
The compound's biological effects are generally linked to its interactions with specific molecular targets within the cell:
Molecular targets: : It might interact with enzymes, receptors, or DNA to exert its biological effects.
Pathways involved: : The exact pathways can vary but may include inhibition of enzymatic activity or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
When compared to other similar heterocyclic compounds, Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate stands out due to its specific functional groups which impart unique reactivity and biological activity.
Similar compounds
Cyclopenta[c]pyrroles: with different substituents.
Hexahydrocyclopenta derivatives: featuring alternative functional groups like nitro, amino, or halogen.
Benzyl-cyano derivatives: in other heterocyclic frameworks.
Quite a mouthful, isn't it? Just imagine explaining that at a dinner party!
Properties
IUPAC Name |
methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-21-16(20)14-7-15-10-19(12-17(15,8-14)11-18)9-13-5-3-2-4-6-13/h2-6,14-15H,7-10,12H2,1H3/t14?,15-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIWJLUOIFDTBB-HOSQGPGDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CN(C[C@@]2(C1)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.